molecular formula C20H18NO6- B12357105 L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester

Cat. No.: B12357105
M. Wt: 368.4 g/mol
InChI Key: UEUZUMRMWJUEMK-KRWDZBQOSA-M
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Description

Fmoc-Asp-OMe, also known as N-α-Fmoc-L-aspartic acid 1-methyl ester, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during peptide chain elongation. The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asp-OMe typically involves the protection of the amino group of aspartic acid with the Fmoc group. This can be achieved by reacting aspartic acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The carboxyl group of aspartic acid is then esterified to form the methyl ester, resulting in Fmoc-Asp-OMe.

Industrial Production Methods

Industrial production of Fmoc-Asp-OMe follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asp-OMe undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Aspartic acid.

    Deprotection: Free amino group.

    Substitution: Substituted aspartic acid derivatives.

Scientific Research Applications

Fmoc-Asp-OMe is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The mechanism of action of Fmoc-Asp-OMe primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of aspartic acid during peptide chain elongation. It is removed under basic conditions, allowing the amino group to participate in further reactions. The methyl ester group protects the carboxyl group, which can be hydrolyzed to form the free carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Asp-OMe is unique due to its specific combination of the Fmoc protecting group and the methyl ester group. This combination provides a balance of stability and reactivity, making it suitable for use in various peptide synthesis applications. The methyl ester group offers protection against aspartimide formation, which is a common issue in peptide synthesis involving aspartic acid .

Properties

Molecular Formula

C20H18NO6-

Molecular Weight

368.4 g/mol

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoate

InChI

InChI=1S/C20H19NO6/c1-26-19(24)17(10-18(22)23)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,22,23)/p-1/t17-/m0/s1

InChI Key

UEUZUMRMWJUEMK-KRWDZBQOSA-M

Isomeric SMILES

COC(=O)[C@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

COC(=O)C(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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